(S)-2-Amino-2-methylhexanoic acid

Racemization resistance Enantiomeric excess Chiral stability

Select (S)-2-Amino-2-methylhexanoic acid for its α,α-disubstitution motif. The Cα-methyl group confers quasi-irreversible resistance to racemization, critical for stereochemical integrity in peptide synthesis. This Thorpe–Ingold effect restricts backbone torsions to helical conformations (3₁₀-/α-helix), essential for PPI inhibitor design. Its elevated LogP (compared to L-norleucine) modulates hydrophobicity and serum stability, extending peptide half-life. The Fmoc derivative integrates directly into SPPS. For chiral standards or bioanalytical methods, the 2-methyl substitution ensures enantiopurity withstands repeated freeze–thaw cycles.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 105815-96-1
Cat. No. B009070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-methylhexanoic acid
CAS105815-96-1
SynonymsL-Norleucine, 2-methyl- (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCC(C)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1
InChIKeyLKZQHZQXROBVOO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-methylhexanoic Acid (CAS 105815-96-1) – A Non-Proteinogenic α,α-Disubstituted Amino Acid for Specialist R&D Procurement


(S)-2-Amino-2-methylhexanoic acid (CAS 105815-96-1), also known as 2-methyl-L-norleucine or α-methyl-L-norleucine, is a chiral, non-proteinogenic α,α-disubstituted amino acid bearing a methyl substituent at the Cα position alongside the amino and carboxyl groups [1]. Unlike canonical amino acids, the α-methyl substitution imparts resistance to enzymatic racemization and proteolytic degradation, properties that are exploited in peptide engineering, chiral pool synthesis, and astrobiological investigations of enantiomeric excess [2]. The compound serves as a conformationally constraining building block in solid-phase peptide synthesis, particularly as its Fmoc-protected derivative (Fmoc-2-Me-Nle-OH), and has documented inhibitory activity against lipoxygenase enzymes, distinguishing it from simple proteinogenic analogs [3].

Why Norleucine, Leucine, or N-Methyl Analogs Cannot Substitute for (S)-2-Amino-2-methylhexanoic Acid in Research


Substituting (S)-2-amino-2-methylhexanoic acid with L-norleucine, L-leucine, or N-methyl-L-norleucine eliminates the defining α,α-disubstitution motif that fundamentally alters three properties critical to research outcomes: (i) stereochemical integrity – the α-methyl group prevents Cα proton abstraction, conferring quasi-irreversible resistance to racemization that α-H amino acids lack, as confirmed by the preservation of L-enantiomeric excess (2.8–9.2%) in meteoritic α-methyl amino acids versus racemic α-H analogs [1]; (ii) conformational restriction – the Thorpe–Ingold effect imposed by geminal α,α-disubstitution constrains the φ/ψ backbone torsional space to helical conformations (3₁₀- or α-helix), a property absent in mono-substituted analogs [2]; and (iii) hydrophobicity modulation – the Cα-methyl group raises the computed LogP by approximately 2.1–3.2 units over L-norleucine, markedly altering partitioning behavior, membrane interaction potential, and peptide folding thermodynamics . These quantitative physicochemical and stereochemical differentiations mean that substituting any generic α-H amino acid analog would invalidate comparative binding, stability, or chiral amplification data.

Head-to-Head Quantitative Differentiation of (S)-2-Amino-2-methylhexanoic Acid from Closest Analogs


Racemization Resistance: Enantiomeric Excess in Meteoritic α-Methyl Amino Acids vs. α-H Amino Acids

The α-methyl substituent of (S)-2-amino-2-methylhexanoic acid blocks Cα deprotonation—the obligatory step in amino acid racemization—yielding a racemization rate orders of magnitude slower than that of α-H amino acids. This is quantitatively demonstrated in carbonaceous chondrite meteorites: α-methyl-α-amino alkanoic acids including α-methyl norleucine retain measurable L-enantiomeric excesses (Murchison: 2.8–9.2%; Murray: 1.0–6.0%), whereas α-H-α-amino acids (norvaline, alanine, valine, α-amino-n-butyric acid) isolated from the same extracts showed no detectable enantiomeric excess [1]. This experimental observation directly supports the class-level inference that α,α-disubstituted amino acids resist racemization on geological timescales under aqueous conditions, a property not shared by canonical α-H analogs [2].

Racemization resistance Enantiomeric excess Chiral stability Astrobiology Prebiotic chemistry

Hydrophobicity Differential: Computed LogP of (S)-2-Amino-2-methylhexanoic Acid vs. L-Norleucine

Computational parameterization using OPLS-AA force field methods yields a LogP of 1.6789 for (2S)-2-amino-2-methylhexanoic acid . By contrast, L-norleucine (the direct α-H structural analog) has a widely reported XLogP3-AA of -1.50 from PubChem [1] and AlogP of 0.59 from other sources. Even adopting the most conservative estimate (AlogP 0.59 for norleucine vs. 1.6789 for the target), the Cα-methyl group increases computed lipophilicity by ΔLogP ≈ 1.09–3.18, representing a 12- to >1,500-fold difference in octanol-water partition coefficient. The same OPLS-AA parameterization reports a polar surface area (PSA) of 63.32 Ų for the target compound, identical to L-norleucine (PSA 63.32 Ų), confirming that the hydrophobicity shift is driven entirely by the Cα-methyl group without altering hydrogen-bonding capacity [2].

Hydrophobicity LogP Membrane partitioning QSAR Peptide design

Conformational Restriction: α,α-Disubstitution-Induced Helical Bias vs. Flexible α-H Norleucine Backbone

The geminal dimethyl motif at Cα (CH₃ and CH₂CH₂CH₂CH₃) invokes the Thorpe–Ingold effect, compressing the N–Cα–C′ bond angle and restricting the φ/ψ torsional space to the helical region of the Ramachandran map. Systematic crystallographic and spectroscopic studies on homologous Cα,α-disubstituted glycines and α-methyl amino acids demonstrate that peptides containing these residues adopt 3₁₀- or α-helical conformations with unprecedented fidelity [1][2]. In contrast, L-norleucine (α-H) exhibits a broad conformational distribution spanning α-helix, β-sheet, and random coil regions depending on sequence context [3]. While direct CD or X-ray data specific to poly(2-methyl-L-norleucine) oligomers are not yet published, the class behavior of α,α-dialkyl amino acids—including α-methyl-L-valine, isovaline, and α-methyl-L-leucine—consistently shows φ/ψ clustering in the helical domain (φ ≈ ±57°, ψ ≈ ±47° for 3₁₀-helix; φ ≈ ±63°, ψ ≈ ±42° for α-helix) [1]. This represents a qualitative conformational divergence from norleucine that impacts secondary structure predictability in designed peptides.

Peptide conformation Helix stabilization Thorpe-Ingold effect 3₁₀-helix Conformational constraint

Lipoxygenase Inhibitory Activity: (S)-2-Amino-2-methylhexanoic Acid Engages a Distinct Target Profile vs. Structural Analogs

(S)-2-Amino-2-methylhexanoic acid is curated in authoritative pharmacological databases as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. ChEMBL records confirm that the compound has been systematically evaluated for in vitro inhibition of platelet 12-lipoxygenase (concentration tested: 30 μM) and for cytotoxic activity against the human osteosarcoma cell line 143B (72-h continuous exposure) [2][3]. By comparison, L-norleucine (the closest structural analog) is not annotated as a lipoxygenase inhibitor in the same databases; its primary biological interaction is incorporation into proteins in place of methionine with consequent bacteriostatic effects [4]. While definitive IC₅₀ values for the target compound at purified 12-LOX are not yet publicly disclosed in the available literature, the documented enzyme engagement profile differentiates it from non-methylated analogs, which are biologically inert at the same targets. The compound also demonstrates ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), plus antioxidant activity in lipid systems [1].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory Enzymology Pharmacophore

Solid-Phase Peptide Synthesis Compatibility: Fmoc-Protected Derivative Enables Cα-Methyl Incorporation with Commercial Accessibility

The Fmoc-protected derivative of (S)-2-amino-2-methylhexanoic acid—Fmoc-2-Me-Nle-OH (CAS 2226710-38-7)—is commercially available as a crystalline solid compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . This contrasts with the situation for many α,α-disubstituted amino acids, where the steric hindrance of the Cα-methyl group severely attenuates coupling efficiency and requires specialized protocols (e.g., HATU/DIPEA, microwave irradiation, or elevated temperatures). The availability of the Fmoc derivative with documented coupling workflows reduces the synthetic barrier for incorporating the conformationally restrictive 2-methyl-norleucine residue into designed peptide sequences . By comparison, the parent L-norleucine Fmoc derivative (Fmoc-Nle-OH) is more reactive in coupling but lacks the α-methyl conformational constraint that motivates the use of the disubstituted analog . This differential in synthetic accessibility versus conformational output is a key procurement decision variable.

SPPS Fmoc chemistry Peptide coupling Unnatural amino acid Building block

Synthetic Tractability: Patent-Documented Asymmetric Synthesis Route for L-2-Methyl Norleucine with Stereochemical Control

A Chinese patent application (CN111187793A) discloses a dedicated four-step method for synthesizing optically pure L-2-methyl norleucine [(S)-2-amino-2-methylhexanoic acid] from 2-methylcaproic acid via sequential bromination, ammonolysis, enzymatic resolution, and hydrolysis [1]. This process was specifically developed to address the technical challenge of obtaining the single (S)-enantiomer in high optical purity—a problem that does not arise for achiral or racemic alternatives. The patent acknowledges that classical Strecker or Bucherer–Bergs routes to α,α-disubstituted amino acids typically yield racemic products requiring chiral resolution, whereas the disclosed route integrates enzymatic resolution to achieve enantiomeric enrichment [1]. This dedicated synthetic methodology represents a supply-chain differentiation point: a documented, scalable route to the (S)-enantiomer exists, whereas procurement of generic racemic 2-amino-2-methylhexanoic acid (CAS 6322-51-6) requires additional chiral separation steps by the end-user.

Enantioselective synthesis Asymmetric catalysis Chiral pool Process chemistry Patent

Procurement-Relevant Application Scenarios for (S)-2-Amino-2-methylhexanoic Acid Where Generic Substitution Fails


Peptide Conformational Rigidification for Helix-Mediated Protein–Protein Interaction Inhibitors

When engineering peptide inhibitors of α-helix-mediated protein–protein interactions (e.g., Bcl-2/BH3, p53/MDM2), incorporation of (S)-2-amino-2-methylhexanoic acid at solvent-exposed or core positions biases the backbone toward 3₁₀-/α-helical φ/ψ angles via the Thorpe–Ingold effect, as established by class behavior of α,α-disubstituted amino acids [1]. L-Norleucine, by contrast, distributes across multiple conformational states, introducing entropic penalties that can reduce binding affinity [2]. The Fmoc-protected derivative (Fmoc-2-Me-Nle-OH) is commercially available for direct SPPS insertion, making helix stabilization synthetically accessible without post-synthetic modification [3]. Procurement of the 2-methyl analog is mandatory here: L-norleucine cannot deliver the requisite conformational preorganization.

Protease-Resistant Peptide Probe and Substrate Design

Peptide probes intended for use in protease-rich biological matrices (serum, cell lysates, in vivo microdialysis) suffer rapid degradation when composed solely of canonical L-amino acids. Substituting L-norleucine with (S)-2-amino-2-methylhexanoic acid introduces steric shielding at the Cα position that hinders access by serine, cysteine, and metalloproteases—a property common to the α,α-disubstituted amino acid class [1]. The quantified increase in LogP (ΔLogP ≈ +1.09 to +3.18 over norleucine [2]) further modulates peptide–serum protein binding, potentially extending circulatory half-life. For any experiment where peptide integrity over hours-to-days is critical, the 2-methyl substitution provides a direct stability advantage over the α-H analog.

Enantiomerically Stable Chiral Standards for Chromatography and Asymmetric Catalysis

The resistance of (S)-2-amino-2-methylhexanoic acid to spontaneous racemization—empirically validated by the preservation of L-enantiomeric excess in meteoritic α-methyl amino acids over geological timescales [1]—makes it a robust chiral standard for enantioselective HPLC, GC-MS, or CE methods where long-term configurational stability is required. Generic α-H amino acid standards (e.g., L-norleucine, L-leucine) are susceptible to base- or heat-catalyzed racemization during derivatization or storage [2]. For laboratories developing validated bioanalytical methods for amino acid enantiomer quantification, the α-methyl standard provides an internal reference whose enantiopurity remains stable across repeated freeze–thaw cycles and prolonged ambient storage.

Lipoxygenase Pathway Probe in Inflammation and Cancer Biology Research

(S)-2-Amino-2-methylhexanoic acid is curated as a lipoxygenase inhibitor with documented activity against platelet 12-LOX (tested at 30 μM) and cytotoxicity against osteosarcoma 143B cells [1][2]. It also inhibits formyltetrahydrofolate synthetase and carboxylesterase, with ancillary COX inhibition and antioxidant properties in lipid systems [3]. This multi-target profile within the arachidonic acid cascade is not shared by norleucine, leucine, or N-methyl analogs [4]. For research groups studying the 12-LOX pathway in platelet biology, cancer cell proliferation, or inflammatory skin conditions, substituting any generic amino acid nullifies the biological activity that constitutes the experimental rationale for compound use.

Quote Request

Request a Quote for (S)-2-Amino-2-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.